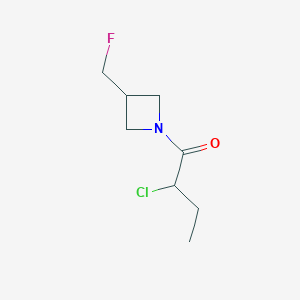

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[3-(fluoromethyl)azetidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClFNO/c1-2-7(9)8(12)11-4-6(3-10)5-11/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEFDNDNRSMXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C1)CF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to a class of azetidine derivatives, which have been explored for various pharmacological properties, including anticancer and antimicrobial activities.

The molecular formula of this compound is C₈H₁₃ClFNO, with a molecular weight of 193.64 g/mol. Its structure features a chlorinated butanone moiety and an azetidine ring substituted with a fluoromethyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in breast cancer models such as MCF-7 and MDA-MB-231. These compounds were found to interact with tubulin at the colchicine-binding site, leading to cell cycle arrest and apoptosis.

Key Findings:

- In vitro Studies: Compounds related to the azetidine scaffold demonstrated IC₅₀ values ranging from 10–33 nM against MCF-7 cells, indicating potent antiproliferative activity .

- Mechanism of Action: The inhibition of tubulin polymerization was confirmed through flow cytometry and confocal microscopy, showing alterations in microtubule organization post-treatment.

Antimicrobial Activity

A subset of azetidine derivatives has also been evaluated for their antimicrobial properties. Preliminary data suggest that these compounds may possess moderate antibacterial activity against Gram-positive bacteria. The presence of the chlorinated butanone structure may enhance their interaction with bacterial cell membranes.

Summary of Antimicrobial Activity:

| Compound | Activity Against | Observations |

|---|---|---|

| This compound | Moderate against Gram-positive bacteria | Potential for further development as an antimicrobial agent |

Case Studies

Several case studies have highlighted the therapeutic potential of azetidine derivatives:

- Breast Cancer Cell Line Study : A series of azetidine-based compounds were synthesized and screened for antiproliferative effects. The study indicated that specific substitutions on the azetidine ring significantly enhanced cytotoxicity against breast cancer cell lines .

- Antimicrobial Screening : In vitro assays conducted on various azetidine derivatives showed that modifications in the chemical structure could lead to improved antibacterial properties, particularly against Staphylococcus aureus and other Gram-positive strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs differ in ring size, substituent positions, and functional groups. Below is a comparative analysis with a piperidine-based derivative and a morpholine-containing TLR antagonist:

Key Observations:

Ring Strain vs. Piperidine derivatives (e.g., compound) are more stable but lack the conformational constraints critical for target selectivity .

Fluoromethyl Positioning : The 3-fluoromethyl substitution on azetidine may improve binding to hydrophobic pockets in TLRs compared to 4-substituted piperidines, as seen in Roche’s TLR antagonist series .

Therapeutic Potential: While the compound was discontinued, azetidine-morpholine hybrids () show advanced development for SLE, highlighting the pharmacophoric value of azetidine in immunomodulation .

Research Findings and Limitations

- Synthetic Challenges : Azetidine rings require specialized methods (e.g., ring-closing metathesis or photochemical cyclization), increasing production costs compared to piperidine analogs.

- Lack of Direct Data: No peer-reviewed studies explicitly describe this compound. Inferences are drawn from structurally related patents and discontinued analogs.

- Biological Hypotheses : Fluorinated azetidines may enhance blood-brain barrier penetration or metabolic stability, but electrophilic chloro-ketones risk off-target reactivity, necessitating further safety profiling.

Preparation Methods

Synthesis of Key Intermediate: Substituted Oxiranes

- Substituted oxiranes such as 2-substituted-(oxiran-2-yl)methyl tosylates are synthesized from commercially available allyl alcohol derivatives in a two-step process.

- These intermediates are crucial for introducing the azetidine ring and the fluoromethyl substituent.

Formation of Azetidine Ring by Intramolecular Cyclization

- Treatment of the substituted oxirane intermediate with a mixture of lithium diisopropylamide and potassium tert-butoxide in tetrahydrofuran (THF) at −78 °C triggers ring closure.

- The reaction proceeds regio- and diastereoselectively, favoring the formation of the trans-azetidine isomer.

- The fluoromethyl group, being electron-withdrawing, influences the nucleophilicity and stability of intermediates but is compatible with these conditions.

Comparative Notes on Functional Group Effects

- Electron-withdrawing groups such as trifluoromethyl and fluoromethyl enhance metabolic stability and lipophilicity but can reduce nucleophilicity, requiring optimization of base strength and reaction time.

- Benzyl substituents may lead to side reactions due to alternative deprotonation pathways, reducing overall yield.

- Protective groups on nitrogen (e.g., N-Boc) can influence reaction pathways, sometimes leading to competing side products.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of substituted oxirane intermediate | From allyl alcohol derivatives, two-step process | Key building block for azetidine ring formation |

| 2 | Metalation and ring closure | LDA + potassium tert-butoxide, THF, −78 °C | Regio- and diastereoselective azetidine formation |

| 3 | Introduction of chloro-butanone moiety | Acylation/halogenation with chloroacetyl reagents | Incorporates ketone and chloro substituent |

| 4 | Purification and characterization | Chromatography, NMR, LC-MS | Confirms structure and purity |

Q & A

Q. What strategies resolve synthetic bottlenecks in scaling up multi-step reactions involving azetidine intermediates?

- Methodology : Apply flow chemistry to improve heat/mass transfer in exothermic steps (e.g., chloro-ketone formation). Use Design of Experiments (DoE) to optimize parameters (e.g., residence time, catalyst loading). Monitor azetidine ring stability via in-line FTIR to prevent decomposition during continuous processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.